4-Piperazinyl Positional Isomer Superiority vs. 2-Piperazinyl and 6-Piperazinyl Variants in LMC Memory Test
In the LMC (Learning-Memory-Consolidation) memory test using electroconvulsive shock-induced amnesia in animal models, 3-phenoxy-4-piperazinylpyridine (Example 1) demonstrated a broader active dose range and more consistent activity than its positional isomers. At 5.0 mg/kg and 40 mg/kg, the 4-piperazinyl compound achieved active (A) ratings, with additional A ratings at 1.25 mg/kg and 20 mg/kg in a related test variant [1]. By contrast, 3-phenoxy-2-piperazinylpyridine (Example 2) produced only borderline (C) and inactive (N) classifications across multiple tested doses in the same assay [1]. 3-Phenoxy-6-piperazinylpyridine (Example 3) did not achieve active ratings in the reported test matrices [1].
| Evidence Dimension | Memory retention activity in LMC test (amnesia reversal %: ≥40% = Active 'A', 25-39% = Borderline 'C', 0-29% = Inactive 'N') |
|---|---|
| Target Compound Data | Example 1 (4-piperazinyl): A rating at 1.25, 5.0, 20, 40 mg/kg; C rating at 0.63, 2.5 mg/kg; N rating at 0.31, 10, 80 mg/kg (Table I); A rating at 0.63, 1.25, 2.5 mg/kg; C rating at 0.31, 80 mg/kg; N rating at 5.0 mg/kg (Table II) |
| Comparator Or Baseline | Example 2 (2-piperazinyl): N at 0.31, 0.63, 1.25 mg/kg; C at 2.5 mg/kg; N at 5.0, 10 mg/kg (Table I); C at 0.63, 1.25 mg/kg; A at 2.5, 5.0 mg/kg; N at 10 mg/kg (Table II). Example 3 (6-piperazinyl): Not reported as achieving A ratings |
| Quantified Difference | 4-piperazinyl isomer achieved active (A) ratings at 4 tested dose levels vs. 2-piperazinyl isomer achieving A ratings at only 2 tested dose levels (and only in one test variant) |
| Conditions | LMC and LM memory tests using electroconvulsive shock-induced amnesia in animal models; percent amnesia reversal calculated relative to control; 0.2 sec ECS duration |
Why This Matters
The 4-piperazinyl substitution position is critical for achieving consistent, reproducible memory-enhancing activity, and substituting with 2- or 6-piperazinyl isomers will yield compounds with fundamentally different pharmacological profiles unsuitable for cognition research applications.
- [1] Butler DE. 3-Aryloxy-substituted-aminopyridines and methods for their production. United States Patent US4179563. Warner-Lambert Company. 1979 Dec 18. Tables I and II. View Source
